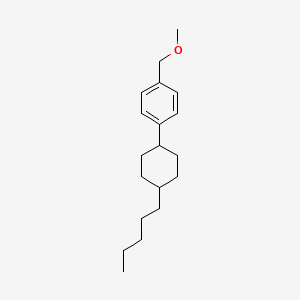
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methoxymethyl group and a cyclohexyl group with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene typically involves several steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene or other aromatic compounds.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions.
Methoxymethylation: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups to the benzene ring.
Scientific Research Applications
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-4-(4-butylcyclohexyl)benzene
- 1-(Methoxymethyl)-4-(4-hexylcyclohexyl)benzene
Uniqueness
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or PubChem is recommended.
Properties
CAS No. |
83810-70-2 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20-2/h9-10,13-14,16,18H,3-8,11-12,15H2,1-2H3 |
InChI Key |
GZBNAJKITGBJSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















